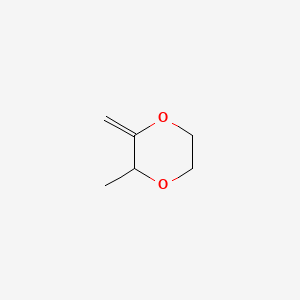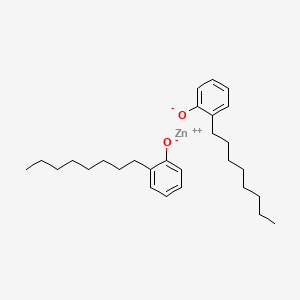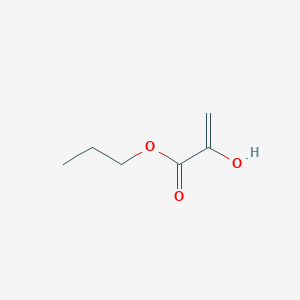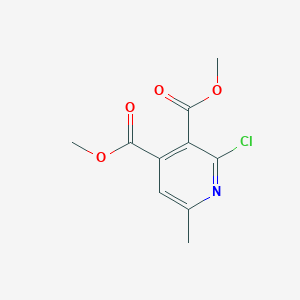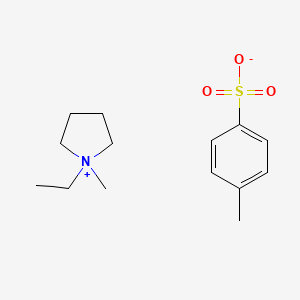
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate typically involves the reaction of 1-Ethyl-1-methylpyrrolidine with p-Toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-Toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate can be compared with other similar compounds, such as:
- 1-Methylpyrrolidine p-Toluenesulfonate
- 1-Ethylpyrrolidine p-Toluenesulfonate
- 1-Ethyl-1-methylpyrrolidine Methanesulfonate
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of 1-Ethyl-1-methylpyrrolidine p-Toluenesulfonate lies in its specific combination of functional groups, which imparts distinct chemical behavior and applications .
Properties
Molecular Formula |
C14H23NO3S |
|---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H16N.C7H8O3S/c1-3-8(2)6-4-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JGOLWGBGFTUANW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


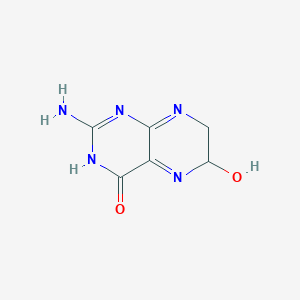
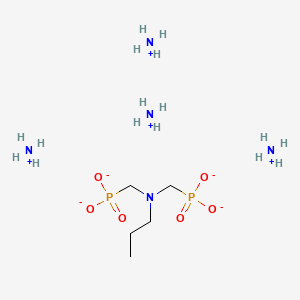
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

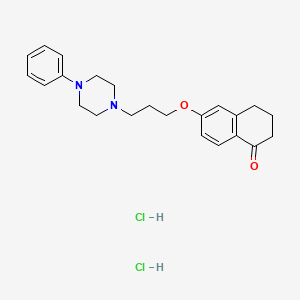
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

